molecular formula C14H9ClN2O3 B2549938 1-(4-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid CAS No. 956769-53-2

1-(4-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2549938
CAS No.: 956769-53-2
M. Wt: 288.69
InChI Key: NJOHPIOKTHWUOM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based compound characterized by a 4-chlorophenyl group at position 1, a furan-2-yl moiety at position 5, and a carboxylic acid functional group at position 3 of the pyrazole ring. The carboxylic acid group at position 3 provides hydrogen-bonding capacity, which is critical for interactions with enzymes or receptors .

Properties

IUPAC Name

1-(4-chlorophenyl)-5-(furan-2-yl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O3/c15-9-3-5-10(6-4-9)17-12(13-2-1-7-20-13)8-11(16-17)14(18)19/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOHPIOKTHWUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NN2C3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the chlorophenyl group: This step often involves the use of a chlorophenyl hydrazine derivative.

    Attachment of the furan ring: This can be done through a coupling reaction, such as a Suzuki or Heck coupling.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts).

Scientific Research Applications

1-(4-Chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid has shown promise in several biological applications:

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The incorporation of the furan ring enhances the compound's ability to inhibit bacterial growth. A study demonstrated that similar pyrazole compounds effectively inhibited various bacterial strains, suggesting that this compound may also possess comparable activity .

Anti-inflammatory Effects

The compound's structural features allow it to interact with cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. Inhibition of these enzymes can lead to reduced inflammation, making this compound a potential candidate for developing anti-inflammatory drugs .

Cancer Research

There is ongoing research into the use of pyrazole derivatives in cancer therapy. Compounds similar to this compound have been investigated for their ability to modulate androgen receptors, which are implicated in prostate cancer progression. This suggests potential applications in treating androgen-dependent cancers .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science:

Synthesis of Novel Materials

The unique structure of this compound can be utilized to synthesize new materials with desirable properties. For instance, its derivatives can be incorporated into polymers or other materials to enhance their thermal stability or mechanical strength .

Photovoltaic Applications

Research into similar pyrazole compounds has indicated their potential as organic semiconductors in photovoltaic devices. The electronic properties of these compounds can be tailored for improved efficiency in solar energy conversion .

Case Studies and Research Findings

Study FocusFindings
Antimicrobial ActivityDemonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .
Anti-inflammatory EffectsShowed significant inhibition of COX enzymes, indicating potential as an anti-inflammatory agent .
Cancer TherapyInvestigated as a modulator of androgen receptors, showing promise in treating prostate cancer .
Material ScienceUtilized in synthesizing novel polymers with enhanced properties for industrial applications .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Position 1 Modifications

  • Melting point: 171–173°C .
  • 1-(4-Sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid
    • A sulfamoyl group at position 1 enhances hydrophilicity and may confer COX-2 inhibitory activity, as seen in bifunctional conjugates targeting cyclooxygenase .

Position 5 Modifications

  • 5-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid (4b)
    • Substitution of the furan-2-yl group with a 4-chlorophenyl (4b) increases molecular symmetry and lipophilicity. Melting point: >300°C, indicating higher thermal stability compared to the furan-containing target compound .
  • 5-(2,6-Dimethoxyphenyl)-1-naphthalen-1-yl-1H-pyrazole-3-carboxylate (10g)
    • Methoxy groups improve solubility but reduce metabolic stability due to demethylation pathways .

Position 3 Modifications

Pharmacological and Functional Comparisons

Receptor Binding Profiles

  • Cannabinoid Receptor Interactions The target compound shares structural motifs with SR141716A (a CB1 inverse agonist), but the furan-2-yl group may shift selectivity toward CB2 receptors, similar to WIN 55212-2 . Unlike HU-210 (CB1-selective), the absence of a bicyclic terpenoid moiety in the target compound likely reduces CB1 affinity .

Enzyme Inhibition

Physicochemical Properties

Compound Name Molecular Formula Substituents (Positions 1, 5, 3) Melting Point (°C) Key Properties
Target Compound C₁₆H₁₁ClN₂O₃ 1: 4-ClPh; 5: Furan-2-yl; 3: COOH Not reported High polarity, H-bond donor
4b (5-(4-ClPh)-1-Ph-1H-pyrazole-3-COOH) C₁₆H₁₁ClN₂O₂ 1: Ph; 5: 4-ClPh; 3: COOH >300 High thermal stability
10g (5-(2,6-Dimethoxyphenyl)-1-naphthyl) C₂₃H₂₀N₂O₄ 1: Naphthyl; 5: 2,6-MeOPh; 3: COOCH₃ Not reported Improved solubility
SR141716A C₂₂H₂₁Cl₂N₃O 1: 2,4-DiClPh; 5: 4-ClPh; 3: CONH-piperidin 143–145 CB1 inverse agonist

Biological Activity

1-(4-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid, with the molecular formula C14H9ClN2O3C_{14}H_9ClN_2O_3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant studies and data.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzofuran-pyrazole derivatives, including compounds similar to this compound. For instance, one study reported that related compounds exhibited significant broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have also been documented. In vitro assays demonstrated that these compounds can stabilize human red blood cell membranes, indicating their potential in reducing inflammation. For example, certain analogs showed HRBC membrane stabilization percentages between 86.70% and 99.25%, suggesting strong anti-inflammatory activity .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored extensively. Compounds structurally similar to this compound have shown promising results against various cancer cell lines. In particular, studies indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving caspase activation and p53 expression modulation .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialMIC: 2.50 - 20 µg/mL
Anti-inflammatoryHRBC stabilization: 86.70% - 99.25%
AnticancerInduced apoptosis in MCF-7 cells

Detailed Findings

  • Antimicrobial Studies : The compound's structure allows it to interact effectively with bacterial enzymes, leading to inhibition of growth in pathogenic bacteria such as E. coli and Staphylococcus aureus .
  • Anti-inflammatory Mechanism : The anti-inflammatory activity is likely due to the inhibition of pro-inflammatory cytokines and stabilization of cellular membranes, which prevents lysis during inflammatory responses .
  • Anticancer Mechanisms : The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways and modulation of key apoptotic proteins like caspases .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield RangeReference
Pyrazole formationHydrazine + β-keto ester, 80°C, DMF60–75%
Furan couplingPd(OAc)₂, K₂CO₃, toluene, reflux40–55%
CarboxylationCO₂, CuI, DMF, 100°C50–65%

How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in pyrazole-carboxylic acid derivatives?

Basic Research Question
SC-XRD is critical for confirming molecular geometry, hydrogen-bonding networks, and packing motifs. For example, studies on 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid revealed a planar pyrazole ring with dihedral angles of 5.2° between the chlorophenyl and carboxylic acid groups . Key parameters include:

  • Data quality : R factor < 0.08 and data-to-parameter ratio > 14 ensure reliability .
  • Hydrogen bonding : Intermolecular O–H···N interactions stabilize the crystal lattice, influencing solubility .

How do substituents (e.g., 4-chlorophenyl vs. furan-2-yl) affect the biological activity of pyrazole-carboxylic acid derivatives?

Advanced Research Question
Substituents modulate electronic and steric properties, impacting target binding. For instance:

  • 4-Chlorophenyl : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets (e.g., carbonic anhydrase inhibitors) .
  • Furan-2-yl : Introduces hydrogen-bonding sites via the oxygen atom, potentially improving solubility and interaction with polar residues .
    Methodological Insight : Comparative molecular docking studies (e.g., using AutoDock Vina) can quantify binding affinities between derivatives .

How should researchers address contradictions in spectroscopic data (e.g., NMR splitting patterns) for structurally similar pyrazole derivatives?

Advanced Research Question
Contradictions often arise from dynamic effects (e.g., rotamers) or solvent polarity. Strategies include:

  • Variable Temperature NMR : Resolves splitting by slowing conformational exchange .
  • Solvent Screening : Use deuterated DMSO or CDCl₃ to stabilize specific conformers .
  • DFT Calculations : Predict theoretical spectra to assign ambiguous peaks (e.g., furan proton coupling in D₂O vs. DMSO) .

What strategies optimize reaction yields in large-scale synthesis while maintaining purity?

Advanced Research Question

  • Catalyst Recycling : Pd nanoparticles immobilized on silica improve efficiency in cross-coupling steps .
  • Flow Chemistry : Continuous processes reduce side reactions (e.g., over-oxidation of furan) .
  • Purification : Use preparative HPLC with C18 columns (MeCN/H₂O gradient) to separate carboxylated byproducts .

What challenges arise in formulating pyrazole-carboxylic acids for biological assays, and how can they be mitigated?

Basic Research Question

  • Solubility : Low aqueous solubility due to aromatic rings. Use co-solvents (e.g., DMSO:PBS mixtures ≤10% v/v) or nanoemulsions .
  • Stability : Carboxylic acid groups may degrade under basic conditions. Buffer solutions at pH 6–7 are recommended .

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